molecular formula C15H17F2N5O B2759244 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide CAS No. 1448059-96-8

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide

Cat. No.: B2759244
CAS No.: 1448059-96-8
M. Wt: 321.332
InChI Key: SWXXTPYQRXYHTI-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a benzamide moiety with fluorine atoms. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which is then functionalized with dimethylamino groups. The key intermediate is then coupled with 2,4-difluorobenzoyl chloride under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenylacetamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxyacetamide

Uniqueness

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and increase its binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXXTPYQRXYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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